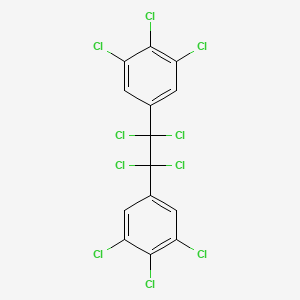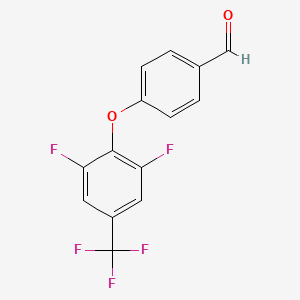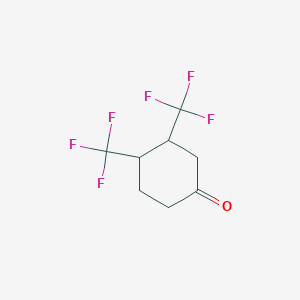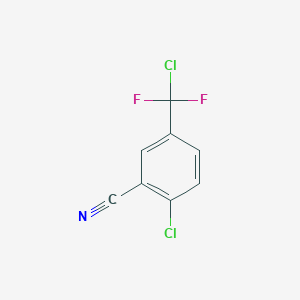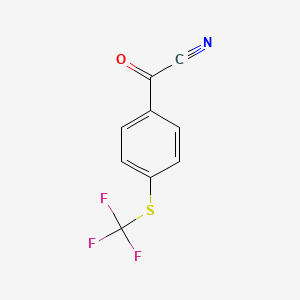
2-Methyl-5-(trichloromethylthio)nitrobenzene, 92%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(trichloromethylthio)nitrobenzene, or MTTNB, is an organic compound with the molecular formula C7H4Cl3NO2S. It is a colorless solid that is widely used in scientific research and laboratory experiments. MTTNB is a highly versatile compound that can be used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development.
科学研究应用
MTTNB has a wide range of applications in scientific research and laboratory experiments. It has been used in biochemical and physiological studies, such as the analysis of enzyme activity and the study of cell signaling pathways. It has also been used in drug synthesis and development, as it can be used to synthesize a variety of drugs, including antifungal and antiviral agents. Additionally, MTTNB has been used in the study of photochemistry, as it can be used to synthesize a variety of photochemically active compounds.
作用机制
MTTNB is an organic compound that acts as an electron-withdrawing group, which means that it can interact with other molecules to form new bonds. This interaction is known as a nucleophilic substitution reaction, in which the electron-withdrawing group of MTTNB acts as an electrophile, while the other molecule acts as a nucleophile. This reaction allows MTTNB to bind to other molecules, such as proteins or enzymes, and thus affect their activity.
Biochemical and Physiological Effects
MTTNB has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to inhibit the activity of proteins, such as the human immunodeficiency virus-1 reverse transcriptase. Additionally, MTTNB has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications in the treatment of cancer.
实验室实验的优点和局限性
MTTNB has a number of advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development. Additionally, MTTNB is relatively stable and non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to using MTTNB in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, MTTNB is relatively expensive, so it may not be feasible to use in large-scale experiments.
未来方向
There are a number of potential future directions for the use of MTTNB in scientific research and laboratory experiments. For example, it could be used to develop new drugs, as it has been shown to inhibit the activity of proteins and enzymes. Additionally, it could be used to develop new photochemically active compounds, as it can be used to synthesize a variety of photochemically active compounds. Finally, it could be used to study the biochemical and physiological effects of different compounds, as it has been shown to have a number of biochemical and physiological effects.
合成方法
MTTNB can be synthesized from a variety of starting materials, including trichloromethylthionitrobenzene, 2-methyl-5-nitrobenzene, and trichloromethylthionitrobenzene-2-methyl-5-nitrobenzene. The most common method of synthesis involves the reaction of trichloromethylthionitrobenzene with 2-methyl-5-nitrobenzene in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, producing MTTNB as the product.
属性
IUPAC Name |
1-methyl-2-nitro-4-(trichloromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2S/c1-5-2-3-6(15-8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIDJYCHVNYNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(Cl)(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



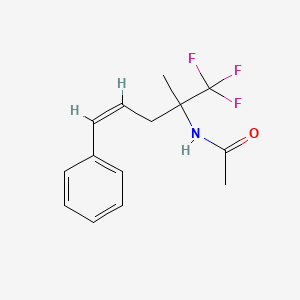
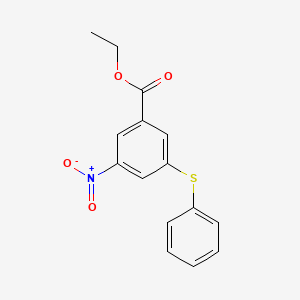
![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)
